7-bromo-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-bromo-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a bromine atom at the 7th position, a thiazole ring at the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.
Thiazole Ring Formation: The thiazole ring can be introduced through a condensation reaction between a thioamide and an α-haloketone.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1,5-naphthyridin-4-amine
- 7-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-1,5-naphthyridin-4-amine
Uniqueness
7-bromo-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide is unique due to its specific structural features, such as the benzoxepine core and the presence of both bromine and thiazole moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H9BrN2O2S |
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Molecular Weight |
349.20 g/mol |
IUPAC Name |
7-bromo-N-(1,3-thiazol-2-yl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C14H9BrN2O2S/c15-11-1-2-12-10(8-11)7-9(3-5-19-12)13(18)17-14-16-4-6-20-14/h1-8H,(H,16,17,18) |
InChI Key |
JODIKWIDXMNUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=CO2)C(=O)NC3=NC=CS3)C=C1Br |
Origin of Product |
United States |
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